molecular formula C9H10N2O2S B1582997 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- CAS No. 61078-14-6

1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-

Cat. No.: B1582997
CAS No.: 61078-14-6
M. Wt: 210.26 g/mol
InChI Key: VDZVTXFWEKBHBV-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1-methyl-2-(methylsulfonyl)- is an organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds that consist of fused benzene and imidazole rings. This particular compound is characterized by the presence of a methyl group at the first position and a methylsulfonyl group at the second position of the benzimidazole ring. It has garnered interest due to its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- typically involves the cyclization of o-phenylenediamine with appropriate sulfonylating agents. One common method includes the reaction of 2-aminobenzimidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The scalability of the process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 1-methyl-2-(methylsulfonyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Methyl derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Benzimidazole, 1-methyl-2-(methylsulfonyl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole, 1-methyl-2-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

1-methyl-2-methylsulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-11-8-6-4-3-5-7(8)10-9(11)14(2,12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZVTXFWEKBHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348796
Record name 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61078-14-6
Record name 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled (0° C.), stirred solution of 2-(methylsulfonyl)-1H-benzimidazole (4.60 g, 0.023 mol) in DMF (25 mL) was added NaH (60% dispersion in mineral oil; 0.94 g, 0.023 mol) in several portions. After 1 hour, iodomethane (3.33 g, 0.023 mol) was added. The cooling bath was removed and stirring was continued for 18 hours. The mixture was recooled to 0° C., H2O (75 mL) was added, and the off-white precipitate was collected by filtration to give 4.30 g (88%) of product m.p. 131°-132° C.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
3.33 g
Type
reactant
Reaction Step Three
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1-methyl-2-(methylsulfonyl)benzimidazole a practical reagent for methylenation reactions?

A1: 1-methyl-2-(methylsulfonyl)benzimidazole (1e) functions as a Julia-type reagent, similar to Julia-Lythgoe olefination reactions. [] The research highlights several advantageous properties:

  • High Yields: The reagent facilitates the conversion of various aldehydes and ketones into their corresponding terminal alkenes with high yields. []
  • Mild Reaction Conditions: The reactions proceed efficiently under mild conditions, utilizing either NaHMDS at temperatures ranging from -55°C to room temperature or t-BuOK at room temperature for 1 hour, all within a DMF solvent. []
  • Ease of Purification: The byproducts generated during the reaction are easily separable, simplifying the purification process. []

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